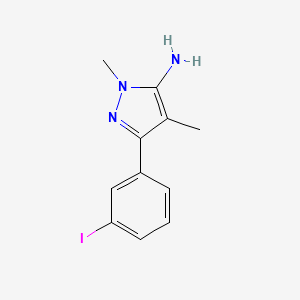
3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodophenyl group at the 3-position and two methyl groups at the 1 and 4 positions of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the oxidative decarboxylation of 3-iodobenzoic acid to form 3-iodophenol, which can then be further reacted to introduce the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiolates or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials with unique properties
作用機序
The mechanism of action of 3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3-Iodophenol: An aromatic compound with an iodine substituent on the phenyl ring.
3-Iodobenzylamine: Contains an iodine substituent on the benzylamine structure.
3-Iodo-Tyrosine: A derivative of the amino acid tyrosine with an iodine substituent.
Uniqueness
3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new drugs and materials.
特性
分子式 |
C11H12IN3 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC名 |
5-(3-iodophenyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
InChIキー |
LMAIVVBIEVOFOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)I)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



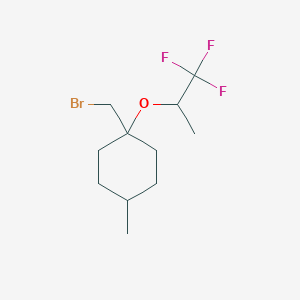
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
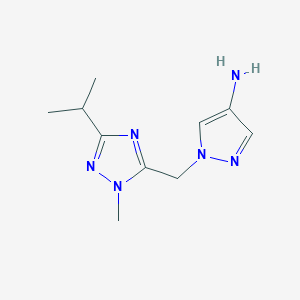
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)

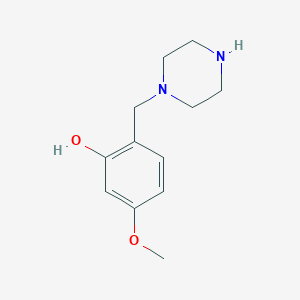
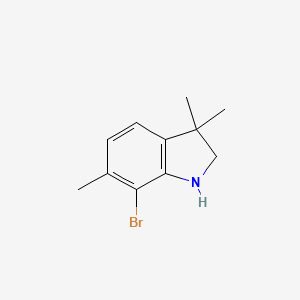
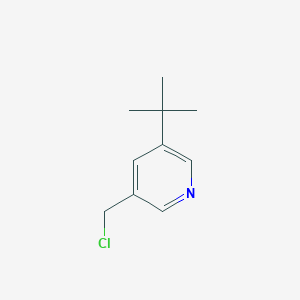
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
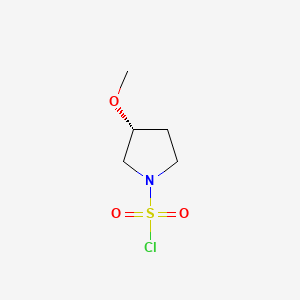
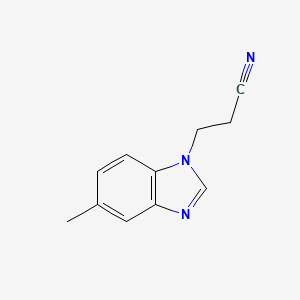
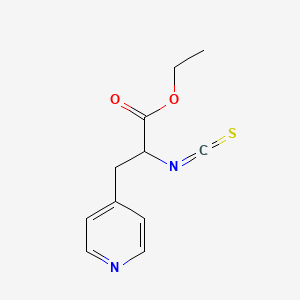
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
